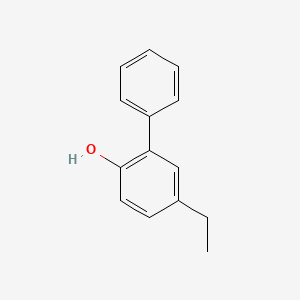

5-Ethyl-biphenyl-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-ethyl-2-phenylphenol |

InChI |

InChI=1S/C14H14O/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3 |

InChI Key |

WAWIDYDFJXHGDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of "5-Ethyl-biphenyl-2-ol"

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-biphenyl-2-ol

Introduction

This compound is an organic compound belonging to the biphenyl class of molecules, which are characterized by two connected phenyl rings. The structure of this compound consists of a biphenyl backbone with a hydroxyl (-OH) group at the 2-position and an ethyl (-CH2CH3) group at the 5-position. This substitution pattern influences its chemical and physical properties, making it a subject of interest in various fields of chemical research and development. The hydroxyl group imparts acidic properties and potential for hydrogen bonding, while the biphenyl and ethyl moieties contribute to its lipophilicity.

This technical guide provides a summary of the available physicochemical data for this compound and its parent compound, biphenyl-2-ol. It also details relevant experimental protocols for the determination of these properties.

Physicochemical Data

Table 1: Physicochemical Properties of Biphenyl-2-ol (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C12H10O | [1][2][3][4][5] |

| Molecular Weight | 170.21 g/mol | [1][4][5] |

| Melting Point | 56-59 °C | [1][2][3][5] |

| Boiling Point | 282-286 °C | [2][3][5] |

| pKa | 10.01 (at 25 °C) | [2] |

| logP | 3.18 (at 22.5 °C) | [2] |

| Water Solubility | 0.7 g/L (at 20 °C) | [2][3] |

| Density | 1.21-1.26 g/cm³ | [2][3][5] |

| Flash Point | 124-138 °C | [1][5] |

| Appearance | White to light-colored crystalline solid | [1][2][4] |

For this compound (C14H14O), the molecular weight is 198.26 g/mol [6].

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Spectrometric Titration

This method is suitable for phenolic compounds and relies on the change in UV-Vis absorbance as a function of pH.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

pH meter with a calibrated electrode system

-

Thermostated titration vessel (25 °C ± 0.1 °C)

-

Standardized solutions of HCl and NaOH

-

Solvent system (e.g., 10% (v/v) acetonitrile-water mixture)[7][8]

-

High-purity this compound

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent system.

-

Electrode Calibration: Calibrate the pH electrode system using Gran's method to determine the standard electrode potential (E°) in the specific solvent mixture[7][8].

-

Spectrometric Titration:

-

Transfer a known volume of the compound's stock solution to the thermostated vessel.

-

Record the initial UV-Vis spectrum (200-500 nm) at a low pH (e.g., pH 2.0, achieved with HCl) where the compound is fully protonated[7][8].

-

Incrementally add the standardized NaOH solution to increase the pH.

-

After each addition, allow the solution to equilibrate and record the pH and the full UV-Vis spectrum[7][8].

-

Continue this process until a high pH is reached (e.g., pH 11.0), where the compound is fully deprotonated[7][8].

-

-

Data Analysis:

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) between n-octanol and water[9][10].

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)[11]

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

High-purity this compound

Procedure:

-

Phase Preparation:

-

Mix n-octanol and buffered water and shake vigorously to ensure mutual saturation.

-

Allow the phases to separate for at least 24 hours before use[11].

-

-

Partitioning:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel.

-

Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 24 hours)[11].

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV[11].

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P[10].

-

Protocol 3: Purification by Recrystallization

Purification of the solid compound is crucial before any physicochemical measurement. Recrystallization is a common technique for purifying solid organic compounds[12][13].

Materials and Equipment:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., methanol/dichloromethane mixture, ethyl acetate)[14]

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and vacuum flask for vacuum filtration[12]

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves[12].

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield[12].

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel[12].

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals, for instance, by leaving them under vacuum, to remove any residual solvent[12].

Visualizations

Logical Relationship Diagram

Caption: Structure-Property relationships for this compound.

Experimental Workflow Diagram

Caption: Workflow for determining logP via the shake-flask method.

References

- 1. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenyl-2-ol | 90-43-7 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 5. Biphenyl-2-ol for synthesis 90-43-7 [sigmaaldrich.com]

- 6. 5'-Ethylbiphenyl-2-ol [chemicalbook.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. researchgate.net [researchgate.net]

The Biological Potential of 5-Ethyl-biphenyl-2-ol and its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 5-Ethyl-biphenyl-2-ol and its related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. Due to the limited availability of specific data on this compound, this guide will also explore the broader biological activities of the alkyl-substituted biphenyl-2-ol scaffold, drawing on available data for structurally related analogs.

Introduction to Biphenyl-2-ol Derivatives

Biphenyl and its derivatives represent a significant class of organic compounds that have garnered considerable attention in medicinal chemistry. Their inherent structural features, consisting of two phenyl rings, provide a versatile scaffold for the development of novel therapeutic agents. The introduction of a hydroxyl group at the 2-position, creating the biphenyl-2-ol core, and further alkyl substitutions, such as the ethyl group in this compound, can significantly modulate the biological properties of these molecules. Investigations into this class of compounds have revealed a spectrum of activities, including antimicrobial, antioxidant, and anticancer effects.

Key Biological Activities

While specific quantitative data for this compound is not extensively available in the current literature, the broader class of alkyl-substituted biphenyl-2-ols has demonstrated promising biological activities.

Antimicrobial Activity

Substituted phenolic compounds, including biphenyl-2-ol derivatives, are known for their antimicrobial properties. The lipophilic nature of the biphenyl core allows for interaction with bacterial cell membranes, potentially leading to disruption of cellular integrity and function. The specific substitution pattern on the biphenyl rings can influence the potency and spectrum of this activity.

As a representative example from the class of alkyl-substituted biphenyl-2-ols, 2,4-di-tert-butylphenol has been reported to exhibit antimicrobial effects. While this is not a direct derivative of this compound, it provides an indication of the potential of this structural class.

Table 1: Antimicrobial Activity of a Representative Alkyl-Substituted Biphenyl-2-ol

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 2,4-di-tert-butylphenol | Pseudomonas aeruginosa | Not explicitly stated, but inhibits virulence | [1] |

| 2,4-di-tert-butylphenol | Staphylococcus aureus | Not explicitly stated, but inhibits virulence | [2] |

Anticancer Activity

The potential of biphenyl derivatives as anticancer agents is an active area of research. Their mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

The cytotoxic potential of alkyl-substituted biphenyl-2-ols has been demonstrated with compounds like 2,4-di-tert-butylphenol, which has shown cytotoxic activity against certain cancer cell lines.

Table 2: Cytotoxic Activity of a Representative Alkyl-Substituted Biphenyl-2-ol

| Compound | Cell Line | IC50 (μg/mL) | Reference |

| 2,4-di-tert-butylphenol | HeLa (Cervical Cancer) | 10 | [3] |

| 2,4-di-tert-butylphenol | MCF-7 (Breast Cancer) | 16 | [3] |

Antioxidant Activity

Experimental Protocols

To facilitate further research into the biological activities of this compound and its derivatives, this section provides detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

-

Preparation of Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

-

Preparation of Inoculum: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Signaling Pathway for MTT Reduction

Caption: Principle of the MTT assay for cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. The principle is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Logical Relationship in DPPH Assay

Caption: Logical flow of the DPPH radical scavenging assay.

Protocol:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. Include a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Future Directions

The biphenyl-2-ol scaffold holds significant promise for the development of new therapeutic agents. Further research is warranted to synthesize and screen a library of this compound derivatives to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

While specific biological activity data for this compound is currently limited, the broader class of alkyl-substituted biphenyl-2-ols exhibits promising antimicrobial, anticancer, and antioxidant properties. This technical guide provides the foundational knowledge and detailed experimental protocols necessary to advance the investigation of this compound and its derivatives as potential therapeutic candidates. The provided methodologies for MIC determination, MTT cytotoxicity assay, and DPPH antioxidant assay offer a robust framework for the systematic evaluation of this interesting class of compounds.

References

A Technical Guide to the Spectroscopic Analysis of 5-Ethyl-biphenyl-2-ol

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 5-Ethyl-biphenyl-2-ol based on established substituent effects on the biphenyl scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.40-7.60 | m | 2H | H-2', H-6' | Protons on the unsubstituted phenyl ring. |

| ~7.30-7.40 | m | 2H | H-3', H-5' | Protons on the unsubstituted phenyl ring. |

| ~7.20-7.30 | t | 1H | H-4' | Proton on the unsubstituted phenyl ring. |

| ~7.15 | d | 1H | H-3 | Ortho coupling to H-4. |

| ~7.05 | dd | 1H | H-4 | Ortho and meta coupling. |

| ~6.90 | d | 1H | H-6 | Meta coupling to H-4. |

| ~5.0 (broad s) | s | 1H | -OH | Chemical shift can vary with concentration and temperature. |

| 2.65 | q | 2H | -CH₂CH₃ | Quartet due to coupling with methyl protons. |

| 1.25 | t | 3H | -CH₂CH₃ | Triplet due to coupling with methylene protons. |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Atom | Notes |

| ~152 | C-2 | Carbon bearing the hydroxyl group. |

| ~141 | C-1' | Point of attachment of the second phenyl ring. |

| ~138 | C-5 | Carbon bearing the ethyl group. |

| ~131 | C-1 | Point of attachment of the hydroxylated phenyl ring. |

| ~129.5 | C-3', C-5' | Unsubstituted phenyl ring carbons. |

| ~129.0 | C-2', C-6' | Unsubstituted phenyl ring carbons. |

| ~128.0 | C-4' | Unsubstituted phenyl ring carbon. |

| ~127.5 | C-4 | Aromatic CH. |

| ~118 | C-3 | Aromatic CH. |

| ~115 | C-6 | Aromatic CH. |

| ~28 | -CH₂CH₃ | Methylene carbon of the ethyl group. |

| ~16 | -CH₂CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2960-2850 | C-H stretch (aliphatic) | Medium |

| ~1600-1585 | C=C stretch (in-ring) | Medium |

| ~1500-1400 | C=C stretch (in-ring) | Medium |

| ~1250-1000 | C-H in-plane bending | Weak |

| ~900-675 | C-H out-of-plane bending | Strong |

Aromatic compounds typically show numerous bands in the IR spectrum.[1][2][3][4][5] The substitution pattern on the aromatic ring can be inferred from the pattern of overtone bands (2000-1665 cm⁻¹) and the out-of-plane C-H bending bands (900-675 cm⁻¹).[1]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 198 | [M]⁺ | Molecular ion peak. |

| 183 | [M-CH₃]⁺ | Loss of a methyl group. |

| 169 | [M-C₂H₅]⁺ | Loss of an ethyl group. |

| 152 | [M-C₂H₅-OH]⁺ | Loss of an ethyl and hydroxyl group. |

The fragmentation of hydroxylated biphenyls can be complex, and different isomers may show similar fragmentation patterns.[6][7]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.[10]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques for small organic molecules include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. The sample is separated by liquid chromatography before ionization.[12]

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization: Ionize the sample molecules. Common ionization techniques include:

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: Detect the separated ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uwyo.edu [uwyo.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. zefsci.com [zefsci.com]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethyl-biphenyl-2-ol

Introduction

5-Ethyl-biphenyl-2-ol is a derivative of biphenyl-2-ol, a compound with known biocidal and preservative properties. Understanding its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure proper formulation, efficacy, and safety. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in various solvents, detailed experimental protocols for their determination, and an analysis of potential degradation pathways.

Physicochemical Properties (Predicted)

The introduction of an ethyl group at the 5-position of the biphenyl-2-ol core is expected to increase the lipophilicity of the molecule. This will likely influence its solubility, making it more soluble in non-polar organic solvents and less soluble in aqueous solutions compared to the parent compound.

Solubility Profile

The solubility of a compound is a critical parameter in formulation development, influencing its bioavailability and delivery. Based on data for 2-phenylphenol, the solubility of this compound is predicted to follow similar trends.

Aqueous Solubility

The aqueous solubility of phenolic compounds is highly pH-dependent. In acidic to neutral solutions, this compound is expected to have low water solubility. However, in alkaline conditions, the phenolic hydroxyl group will deprotonate to form a more soluble phenoxide ion.

Organic Solvent Solubility

This compound is anticipated to be soluble in a range of organic solvents. The following table summarizes the expected solubility based on data for 2-phenylphenol.[1][2][3]

| Solvent Class | Specific Solvents | Predicted Solubility of this compound |

| Alcohols | Ethanol, Methanol, Isopropanol | High |

| Ethers | Diethyl ether | Very High |

| Ketones | Acetone | High |

| Aromatic Hydrocarbons | Benzene, Toluene | High |

| Chlorinated Solvents | Chloroform | High |

| Glycols | Ethylene glycol, Polyglycols | High |

| Alkanes | Hexane, Ligroin | Moderate |

| Amides | Dimethylformamide (DMF) | High |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | High |

Stability Profile

The stability of this compound is crucial for determining its shelf-life and potential degradation products, which may impact its activity and safety. The primary degradation pathways for phenolic compounds include oxidation, photodegradation, and thermal decomposition.

Oxidative Degradation

Phenolic compounds are susceptible to oxidation. The hydroxyl group on the biphenyl ring can be oxidized, potentially leading to the formation of quinone-type structures. The presence of an ethyl group might slightly alter the rate of oxidation but the general mechanism is expected to be similar to that of 2-phenylphenol. The major metabolite of 2-phenylphenol is phenylhydroquinone, which can be further oxidized to phenylbenzoquinone.[1][4][5] This suggests a potential degradation pathway for this compound involving hydroxylation of the biphenyl ring followed by oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of biphenylols. Photodegradation of 2-phenylphenol in aqueous solutions has been shown to produce hydroxylated and other photoproducts.[6] Therefore, it is recommended to protect solutions of this compound from light.

Thermal Stability

Biphenyl compounds are generally thermally stable.[7] However, at elevated temperatures, decomposition can occur. The thermal degradation of biphenyls can lead to the formation of various byproducts.[7] It is anticipated that this compound will exhibit good thermal stability under typical storage and experimental conditions.

Experimental Protocols

This section details the methodologies for determining the solubility and stability of this compound.

Solubility Determination

Two common methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method.

This method determines the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility.

References

- 1. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. fao.org [fao.org]

- 5. ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 7. Thermal decomposition of biphenyl (1963) [inis.iaea.org]

discovery and history of biphenyl compounds in medicinal chemistry

A Technical Guide on the Discovery, History, and Therapeutic Applications of Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety, a seemingly simple structural motif consisting of two connected phenyl rings, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its unique conformational properties and ability to engage with a wide array of biological targets have led to the development of numerous blockbuster drugs across various therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of biphenyl compounds in medicinal chemistry, detailing key milestones, structure-activity relationships, and the experimental methodologies that have paved the way for their success.

From Obscurity to Blockbuster: A Historical Perspective

The journey of the biphenyl scaffold in drug discovery is a testament to the power of rational drug design and serendipitous discovery. While biphenyl itself has been known for over a century, its true potential in medicinal chemistry was not fully realized until the latter half of the 20th century.

A pivotal moment in this history was the groundbreaking development of the angiotensin II receptor blockers (ARBs) for the treatment of hypertension. The discovery of losartan, the first orally active, non-peptide angiotensin II receptor antagonist, marked a paradigm shift in cardiovascular medicine. This breakthrough was the culmination of a rational drug design approach aimed at mimicking the action of peptide antagonists of the renin-angiotensin-aldosterone system (RAAS). The biphenyl group in losartan and subsequent "sartans" proved to be a critical pharmacophoric element, providing the necessary steric bulk and conformational flexibility to achieve potent and selective receptor blockade.

Following the success of ARBs, the biphenyl scaffold was increasingly recognized as a "privileged structure" in medicinal chemistry. This led to its exploration in a multitude of other therapeutic areas, resulting in the discovery of potent anti-inflammatory, anticancer, and antifungal agents.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Rise of the "Sartans"

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. The discovery that angiotensin II, a potent vasoconstrictor, mediates its effects through specific receptors provided a clear target for therapeutic intervention.

Initial efforts focused on peptide-based antagonists, but these suffered from poor oral bioavailability and short duration of action. The breakthrough came with the development of non-peptide antagonists, culminating in the synthesis of losartan by DuPont scientists. The key structural features of losartan, including the biphenyl-tetrazole moiety, were instrumental in its success. The biphenyl group correctly orients the acidic tetrazole group to interact with the AT1 receptor.

The development of losartan spurred the discovery of a new class of antihypertensive drugs, the "sartans," many of which incorporate the biphenyl scaffold. These include valsartan, irbesartan, and candesartan, each with its own unique pharmacological profile.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System

The following diagram illustrates the key components and interactions within the RAAS, highlighting the point of intervention for angiotensin II receptor blockers.

A Theoretical Investigation into the Electronic Structure of 5-Ethyl-biphenyl-2-ol: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific theoretical studies on the electronic structure of "5-Ethyl-biphenyl-2-ol" are not publicly available. This guide, therefore, presents a comprehensive theoretical framework and standard computational protocols applicable to this molecule, using data from closely related biphenyl derivatives as illustrative examples. The methodologies described herein represent the standard approach for such an investigation.

Introduction

Biphenyl and its derivatives are of significant interest in medicinal chemistry, materials science, and liquid crystal technology due to their unique structural and electronic properties.[1][2] The dihedral angle between the two phenyl rings is a critical conformational feature that dictates the extent of π-conjugation and, consequently, the molecule's electronic behavior, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[3] Substituents on the biphenyl scaffold, such as the ethyl and hydroxyl groups in this compound, can profoundly influence this conformation and the overall electronic landscape through steric and electronic effects.

This whitepaper outlines the standard theoretical protocols for investigating the electronic structure of this compound. It details the computational methodologies, presents exemplary data in a structured format, and provides a logical workflow for such theoretical studies.

Theoretical Framework and Computational Protocols

The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT).[1][4][5] DFT provides a robust balance between computational cost and accuracy for systems of this size.

Detailed Computational Protocol

A typical computational study involves the following sequential steps:

-

Molecular Geometry Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

-

Methodology: The initial structure of this compound is built using molecular modeling software. A geometry optimization is then performed. A popular and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[1][4] This level of theory is well-established for calculating geometries of organic molecules. The optimization process is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

-

Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum.

-

Methodology: Vibrational frequency calculations are performed at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)). A true minimum is confirmed by the absence of any imaginary frequencies.

-

-

Electronic Property Calculation:

-

Objective: To compute key electronic descriptors.

-

Methodology: Using the optimized geometry, a single-point energy calculation is performed. This step yields crucial electronic data, including:

-

Molecular Orbital Energies: Specifically the HOMO and LUMO energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitation energy.

-

Electron Density and Mulliken Atomic Charges: To understand the distribution of electrons across the molecule and identify potential sites for electrophilic or nucleophilic attack.

-

Dipole Moment: To quantify the overall polarity of the molecule.[1]

-

-

-

Conformational Analysis (Torsional Scan):

-

Objective: To understand the energy barrier to rotation around the C-C bond connecting the two phenyl rings.

-

Methodology: A relaxed potential energy surface scan is performed. The dihedral angle between the rings is systematically varied (e.g., in 10-degree increments from 0° to 180°), and the energy is minimized at each step. This analysis reveals the most stable torsional angle and the energy of the transition state for rotation, providing insight into the molecule's conformational flexibility.[5][6]

-

Data Presentation: Illustrative Examples

The following tables summarize typical quantitative data obtained from DFT calculations on biphenyl and its simple derivatives. These values serve as a baseline for what would be expected for this compound.

Table 1: Calculated Electronic Properties of Biphenyl (Illustrative) Calculations performed at the B3LYP/6-31G(d) level of theory.

| Property | Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -0.18 | eV |

| HOMO-LUMO Gap | 6.07 | eV |

| Dipole Moment | 0.00 | Debye |

| Ionization Potential | 6.25 | eV |

| Electron Affinity | 0.18 | eV |

Table 2: Key Geometric Parameters of Biphenyl (Illustrative)

| Parameter | Value | Unit |

| Inter-ring C-C Bond Length | 1.49 | Å |

| Phenyl Ring Dihedral Angle | ~44 | Degrees |

| Rotational Energy Barrier | ~8 | kJ/mol |

Visualizing the Workflow

A clear understanding of the computational sequence is essential for robust theoretical studies. The following diagram, generated using the DOT language, illustrates the logical workflow from initial structure generation to final data analysis.

Caption: Logical workflow for the theoretical study of a molecule's electronic structure.

Conclusion

While direct experimental or theoretical data for this compound is scarce, the established protocols of computational chemistry, particularly DFT, provide a powerful and reliable framework for its investigation. By performing geometry optimization, frequency analysis, and subsequent property calculations, one can obtain detailed insights into the molecule's conformational preferences, electronic stability, and reactivity. The illustrative data and workflow presented in this whitepaper serve as a comprehensive guide for researchers initiating such theoretical studies, enabling a deeper understanding of the structure-property relationships in substituted biphenyl systems.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. tandfonline.com [tandfonline.com]

- 3. kondratenko.com.ua [kondratenko.com.ua]

- 4. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]

- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. | Semantic Scholar [semanticscholar.org]

The Pharmacological Potential of Substituted Biphenyl-2-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-2-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of substituted biphenyl-2-ols, with a focus on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity of Substituted Biphenyl-2-ols

Substituted biphenyl-2-ols have shown significant promise as anticancer agents, particularly in the context of malignant melanoma. Certain hydroxylated biphenyl compounds have demonstrated potent antiproliferative activity against various melanoma cell lines.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted biphenyl-2-ol compounds against human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11 | Melanoma | 1.7 ± 0.5 | [1][2] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | [1][2] |

| Biphenyl Chalcone Analog | MCF-7 (Breast) | Data not specified | [4] |

| Biphenyl Chalcone Analog | PC-3 (Prostate) | Data not specified | [4] |

Mechanism of Anticancer Action

The anticancer effects of substituted biphenyl-2-ols are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1][2] Studies on hydroxylated biphenyls in melanoma cells have indicated that these compounds can trigger programmed cell death, as evidenced by caspase activation and PARP cleavage.[1][2] Furthermore, these compounds can halt the progression of the cell cycle, a critical mechanism for controlling tumor growth.[1]

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are frequently dysregulated in melanoma and other cancers, playing a crucial role in cell proliferation, survival, and metastasis.[5][6][7] The anticancer activity of some hydroxylated biphenyls is thought to be mediated, at least in part, through the modulation of these key signaling pathways.[1]

Below is a diagram illustrating a potential mechanism of action for substituted biphenyl-2-ols in cancer cells.

Experimental Protocols: Anticancer Activity Assessment

A common and effective method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[8][9][10]

Materials:

-

Substituted 2-bromophenol

-

Substituted arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., toluene, 1,4-dioxane/water)

Procedure:

-

To a reaction vessel, add the substituted 2-bromophenol (1 equivalent), the substituted arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

-

Add the solvent system to the reaction vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl-2-ol.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12][13][14]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Substituted biphenyl-2-ol compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted biphenyl-2-ol compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathways.[15][16][17][18][19]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Anti-inflammatory Activity of Substituted Biphenyl-2-ols

Substituted biphenyl-2-ols have also demonstrated significant potential as anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[20][21]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of representative substituted biphenyl-2-ol compounds against COX enzymes.

| Compound | Target | IC50 (µM) | Reference |

| Biphenyl Analog 4e | In vivo model | Data not specified | [22] |

| Flurbiprofen Derivative | In vitro model | 173.74 - 198.37 | [23] |

Mechanism of Anti-inflammatory Action

Inflammation is a complex biological response involving the production of various mediators, including prostaglandins. Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins that contribute to pain and inflammation.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Substituted biphenyl-2-ols are being investigated as potential COX inhibitors.

Below is a diagram illustrating the role of substituted biphenyl-2-ols in the arachidonic acid pathway.

Experimental Protocols: Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[24][25][26][27][28]

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in saline)

-

Substituted biphenyl-2-ol compounds

-

Vehicle (e.g., saline, DMSO, or Tween 80 solution)

-

Pletysmometer or calipers

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the substituted biphenyl-2-ol compounds or the vehicle to different groups of animals (typically via oral or intraperitoneal injection). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

-

After a specific period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Substituted biphenyl-2-ol compounds

-

Assay buffer

-

Detection system (e.g., ELISA-based detection of prostaglandin E2)

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the substituted biphenyl-2-ol compound at various concentrations.

-

Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction.

-

Measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value.

Conclusion

Substituted biphenyl-2-ols represent a versatile and promising class of compounds with significant potential for the development of new anticancer and anti-inflammatory drugs. Their synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The biological activities of these compounds can be effectively evaluated using a range of in vitro and in vivo assays. Further research into the structure-activity relationships and the precise molecular mechanisms of action of substituted biphenyl-2-ols will be crucial for the design and development of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. inotiv.com [inotiv.com]

- 25. mdpi.com [mdpi.com]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in 5-Ethyl-biphenyl-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the hydroxyl group in the biphenyl derivative, 5-Ethyl-biphenyl-2-ol. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, and understanding the reactivity of their functional groups is paramount for the design and synthesis of novel compounds. This document details the synthesis of this compound and explores key reactions of its hydroxyl group, including etherification, esterification, oxidation, and electrophilic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and relevant biological pathways are provided to serve as a valuable resource for researchers in the field.

Introduction

Biphenyl derivatives are a class of organic compounds that have garnered significant attention due to their diverse applications, ranging from pharmaceuticals to liquid crystals and advanced polymers. Their rigid, yet conformationally flexible, biphenyl core provides a versatile scaffold for the development of new chemical entities. The introduction of functional groups, such as a hydroxyl group, onto the biphenyl core significantly influences the molecule's chemical and biological properties.

This guide focuses on the reactivity of the hydroxyl group in this compound, a substituted biphenyl-2-ol. The phenolic hydroxyl group is a key functional moiety that can participate in a wide array of chemical transformations, making it a critical handle for molecular modification. Understanding its reactivity is essential for the synthesis of derivatives with tailored properties for various applications, including as intermediates in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.

Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below. The process involves the coupling of a boronic acid with a halogenated precursor.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-4-ethylphenol

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-ethylphenol (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data for Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromo-4-ethylphenol | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Water | 90 | 12 | ~85-95 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound exhibits typical phenolic reactivity, characterized by its acidic nature and the nucleophilicity of the corresponding phenoxide ion. This allows for a variety of transformations at the oxygen atom.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. The hydroxyl group of this compound can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile.

The following diagram illustrates the steps involved in the Williamson ether synthesis of a this compound derivative.

Materials:

-

This compound

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., ethyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an argon atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.[1]

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.

| Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Ethyl Iodide | NaH | DMF | 25 | 18 | ~90-98 |

| This compound | Benzyl Bromide | K₂CO₃ | Acetone | 56 (reflux) | 12 | ~85-95 |

Note: Yields are typical for Williamson ether synthesis with phenols and may vary.[1]

Esterification: Steglich Esterification

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst. This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.[2][3]

-

Monitor the reaction by TLC.

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

| Substrate | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Acetic Acid | DCC | DMAP | DCM | 25 | 16 | ~85-95 |

| This compound | Benzoic Acid | EDC | DMAP | DCM | 25 | 18 | ~80-90 |

Note: Yields are representative for Steglich esterification and can be influenced by the specific substrates and conditions used.[2][3]

Oxidation

The phenolic hydroxyl group of this compound can be oxidized, although this reaction is less common than with primary or secondary alcohols and can lead to complex mixtures. Mild oxidizing agents are required to avoid degradation of the aromatic rings. One such reagent is pyridinium chlorochromate (PCC), which can oxidize phenols to quinones under specific conditions.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite or Silica gel

Procedure:

-

Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask.

-

Add a solution of this compound (1.0 eq) in DCM to the PCC suspension.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the corresponding quinone derivative.

| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | PCC | DCM | 25 | 5 | ~40-60 |

Note: The oxidation of phenols can be complex, and yields are often moderate.[4][5]

Electrophilic Aromatic Substitution

The hydroxyl and ethyl groups on the biphenyl ring are ortho-, para-directing and activating for electrophilic aromatic substitution. The substitution pattern will be influenced by the steric hindrance and the relative activating effects of these groups. Bromination is a common example of such a reaction.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.[6]

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography to separate the regioisomers.

| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Major Product(s) | Yield (%) |

| This compound | NBS | Acetonitrile | 25 | 3 | Mono-brominated derivatives (ortho to -OH) | ~80-90 |

Note: The regioselectivity of the bromination will be influenced by the directing effects of both the hydroxyl and ethyl groups. The position ortho to the strongly activating hydroxyl group is favored.[6]

Biological Relevance and Signaling Pathways

Biphenyl derivatives are prevalent in many biologically active compounds. For instance, a number of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists feature a biphenyl scaffold. While the specific biological activity of this compound is not extensively documented, its structural similarity to known pharmacophores suggests potential interactions with biological targets.

Angiotensin II Receptor Antagonism

Many potent angiotensin II receptor blockers (ARBs), used in the treatment of hypertension, contain a biphenyl structure. These compounds act by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and other hypertensive effects of angiotensin II.

The following diagram illustrates a simplified signaling cascade initiated by the binding of Angiotensin II to its AT1 receptor, and the point of inhibition by biphenyl-containing ARBs.

Angiotensin II binding to the AT1 receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[7][8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[10] These signaling events lead to various cellular responses, including vasoconstriction, inflammation, and cell proliferation. Biphenyl-containing ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thus blocking this signaling cascade.[11]

Conclusion

This technical guide has provided a detailed overview of the reactivity of the hydroxyl group in this compound. The synthesis of this compound via Suzuki-Miyaura coupling has been described, along with experimental protocols and quantitative data for key transformations of the hydroxyl group, including etherification, esterification, and oxidation. Additionally, an electrophilic substitution reaction on the aromatic ring has been discussed. The potential biological relevance of this class of compounds has been highlighted through the example of angiotensin II receptor antagonism. The information presented herein serves as a practical resource for chemists and pharmacologists working on the design and synthesis of novel biphenyl derivatives for a range of scientific applications.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 11. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Note: Laboratory Protocol for the Preparation of 5-Ethyl-biphenyl-2-ol

Abstract

This application note provides a detailed laboratory protocol for the synthesis of 5-Ethyl-biphenyl-2-ol, a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-bromo-4-ethylphenol and phenylboronic acid, utilizing a palladium catalyst. This method offers a straightforward and efficient route to the target molecule. The protocol includes a comprehensive list of reagents and equipment, step-by-step experimental procedures, purification methods, and characterization data. All quantitative data are summarized in tabular format, and a graphical representation of the experimental workflow is provided.

Introduction

Biphenyl scaffolds are prevalent structural motifs in a wide range of pharmacologically active compounds and functional materials. The substitution pattern on the biphenyl core is crucial for determining the biological activity and physical properties of these molecules. The title compound, this compound, is a functionalized biphenyl derivative. The described synthetic protocol utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is widely used in academic and industrial laboratories for its high tolerance of functional groups and generally high yields.

Experimental Protocol

1. Materials and Reagents:

-

2-Bromo-4-ethylphenol

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

2. Reaction Setup and Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2-bromo-4-ethylphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio (volume based on the scale of the reaction, e.g., 50 mL for a 5 mmol scale).

-

Heat the reaction mixture to 85°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v). The reaction is typically complete within 12-18 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

3. Work-up and Purification:

-

Filter the cooled reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.

4. Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the aromatic protons of both phenyl rings and the ethyl group.

-

¹³C NMR (100 MHz, CDCl₃): Expected peaks for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak.

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-Bromo-4-ethylphenol | 201.06 | 5.0 | 1.0 | 1.005 g |

| Phenylboronic acid | 121.93 | 6.0 | 1.2 | 0.732 g |

| Palladium(II) acetate | 224.50 | 0.15 | 0.03 | 33.7 mg |

| Triphenylphosphine | 262.29 | 0.30 | 0.06 | 78.7 mg |

| Potassium carbonate | 138.21 | 12.5 | 2.5 | 1.728 g |

| Product: this compound | 198.26 | - | - | Theoretical Yield: 0.991 g |

Note: The actual yield should be determined experimentally and reported as a percentage of the theoretical yield.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium compounds are toxic and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Toluene is flammable; avoid open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note outlines a reliable and efficient method for the laboratory-scale synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development. The provided workflow and data table offer a clear guide for the successful preparation and purification of the target compound.

Application Notes: 5-Ethyl-biphenyl-2-ol as a Versatile Building Block in the Synthesis of Bioactive Molecules

Introduction

5-Ethyl-biphenyl-2-ol is a valuable aromatic building block in organic synthesis, particularly in the construction of complex molecular frameworks with potential biological activity. Its substituted biphenyl structure serves as a key precursor for the synthesis of a variety of compounds, most notably analogs of cannabinoids. The presence of the hydroxyl group and the ethyl-substituted phenyl ring allows for strategic modifications and the introduction of diverse functionalities, making it a versatile starting material for drug discovery and development professionals.

The primary application of this compound lies in its role as a resorcinol surrogate in condensation reactions with various terpenoids to construct the characteristic dibenzopyran core of many cannabinoids. This approach allows for the synthesis of novel cannabinoid-like molecules with modified pharmacokinetic and pharmacodynamic properties.

Key Applications

-

Synthesis of Cannabinoid Analogs: this compound can be utilized as a key starting material for the synthesis of cannabidiol (CBD), tetrahydrocannabinol (THC), and hexahydrocannabinol (HHC) analogs. By reacting this compound with appropriate terpene derivatives, such as p-mentha-2,8-dien-1-ol or citronellal, under acidic or Lewis acid-catalyzed conditions, the core cannabinoid scaffold can be efficiently constructed.

-

Development of Novel Bioactive Compounds: The biphenyl moiety is a recognized pharmacophore in many biologically active compounds. Utilizing this compound as a starting point, medicinal chemists can design and synthesize novel molecules with potential therapeutic applications in areas such as pain management, anti-inflammatory treatments, and neuroprotection.

-

Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, this compound can serve as a valuable fragment for screening against various biological targets. Its relatively simple structure and potential for straightforward chemical modification make it an attractive starting point for the development of more potent and selective ligands.

Quantitative Data Summary

The following table summarizes the potential synthetic applications of this compound as a building block, with estimated yields based on analogous reactions reported in the literature for similar resorcinol derivatives.

| Starting Material | Reagent | Product | Reported Yield (%) |

| This compound | (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol | This compound analog of Cannabidiol | ~45%[1] |

| This compound | (R)-(+)-Citronellal | This compound analog of Hexahydrocannabinol | 57-69%[2] |